2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)pyridine is a chemical compound with the molecular formula C9H14N4O2S and a molecular weight of 242.3 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with hydrazinyl and pyrrolidine-1-sulfonyl groups. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)pyridine typically involves the reaction of 2-chloropyridine with hydrazine hydrate and pyrrolidine-1-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Step 1: 2-chloropyridine is reacted with hydrazine hydrate in the presence of a base such as sodium hydroxide to form 2-hydrazinylpyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale synthesis, with optimizations for larger-scale production. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and acyl halides are used under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)pyridine involves its interaction with various molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrrolidine-1-sulfonyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinyl-5-(piperidine-1-sulfonyl)pyridine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
2-Hydrazinyl-5-(morpholine-1-sulfonyl)pyridine: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)pyridine is unique due to the presence of both hydrazinyl and pyrrolidine-1-sulfonyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
(5-pyrrolidin-1-ylsulfonylpyridin-2-yl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2S/c10-12-9-4-3-8(7-11-9)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZTZWSDTQRHEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN=C(C=C2)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.